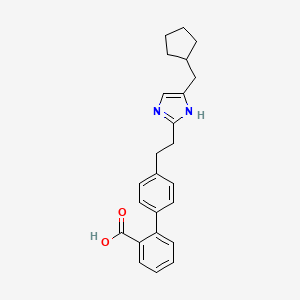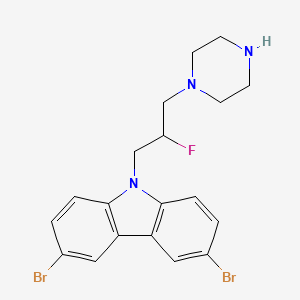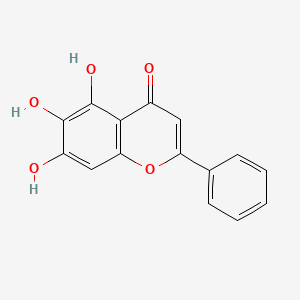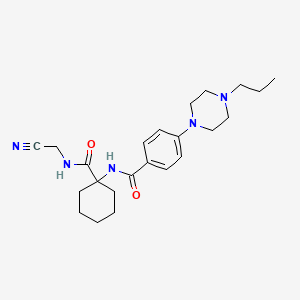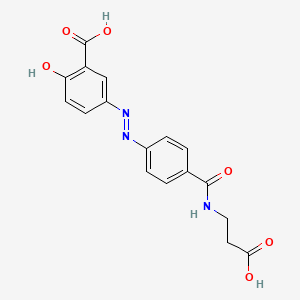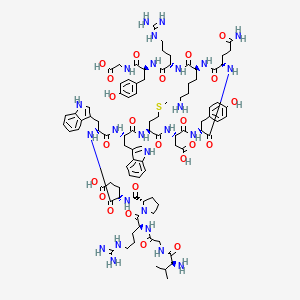
Brilacidin
Overview
Description
Brilacidin is a synthetic, non-peptide small molecule that mimics host defense peptides. It is a polymer-based antibiotic currently in human clinical trials and represents a new class of antibiotics called host defense protein mimetics. These mimetics are designed to replicate the amphiphilic properties of antimicrobial peptides while solving the problems encountered by peptide-based antimicrobials .
Mechanism of Action
Target of Action
Brilacidin is a synthetic small molecule designed to mimic host defense peptides (HDPs), which are part of the innate immune response in most higher forms of life . It primarily targets bacterial cell membranes and heparan sulfate proteoglycans (HSPGs) on the host cell surface . HSPGs are known to play a crucial role in viral attachment .
Mode of Action
This compound interacts with its targets through a dual mechanism of action. It disrupts bacterial cell membranes, mimicking the action of defensins, a type of HDP . This results in the death of the bacteria . In the context of viral infections, this compound exhibits virucidal activity and binds to HSPGs on the host cell surface, inhibiting viral entry .
Biochemical Pathways
This compound affects the organization of the cell membrane, increasing cell permeability . It also impacts the cell wall integrity pathway and calcium metabolism . Furthermore, this compound has been shown to modulate the cyclic adenosine monophosphate (cAMP) pathway by inhibiting Phosphodiesterase 4 (PDE4) and Phosphodiesterase 3 (PDE3) . This leads to an increase in intracellular cAMP concentration, reducing the production of pro-inflammatory mediators and increasing anti-inflammatory mediators .
Pharmacokinetics
It’s worth noting that this compound is currently in phase 2 clinical trials as an antibiotic drug candidate .
Result of Action
This compound’s action results in the death of bacteria by disrupting their cell membranes . In terms of antiviral activity, this compound inhibits the entry of viruses into host cells, thereby reducing viral load . It has demonstrated potent antiviral activity against multiple human coronaviruses .
Action Environment
The inhibitory potential of this compound against viruses was found to be dependent on the dosing strategy, necessitating compound addition pre- and post-infection . The inhibitory activity of this compound was only modest in the context of non-enveloped viruses, suggesting that the presence of an envelope may influence this compound’s efficacy .
Biochemical Analysis
Biochemical Properties
Brilacidin plays a crucial role in biochemical reactions by disrupting bacterial cell membranes. It interacts with various enzymes, proteins, and other biomolecules. Specifically, this compound targets bacterial cell membranes by mimicking the action of defensins, which are natural antimicrobial peptides. This interaction leads to increased membrane permeability and ultimately bacterial cell death . This compound also interacts with caspofungin and amphotericin, enhancing their antifungal effects .
Cellular Effects
This compound affects various types of cells and cellular processes. In bacterial cells, this compound disrupts the cell membrane, leading to cell lysis. In fungal cells, this compound increases cell membrane permeability and affects the cell wall integrity pathway and calcium metabolism . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by interacting with mitogen-activated protein kinases and calcineurin .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with bacterial cell membranes. This compound’s amphiphilic structure allows it to insert into the lipid bilayer of bacterial membranes, causing disruption and increased permeability . This leads to rapid bacterial cell death. Additionally, this compound has been shown to have a dual antiviral mechanism, including virucidal activity and binding to coronavirus attachment factors on host cell surfaces .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and sustained activity over time. Studies have shown that this compound maintains its antimicrobial properties without significant degradation . Long-term effects on cellular function have been observed, including the reduction of fungal survival inside macrophages and partial clearance of lung infections in murine models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the growth of pathogens without causing significant toxicity . At higher doses, this compound can exhibit toxic or adverse effects, including decreased cell viability . Threshold effects have been observed, indicating the importance of optimizing dosage for therapeutic efficacy.
Metabolic Pathways
This compound is involved in metabolic pathways that affect cell membrane organization and permeability. It interacts with enzymes and cofactors involved in the cell wall integrity pathway and calcium metabolism . This compound’s impact on metabolic flux and metabolite levels has been observed in fungal cells, where it disrupts the distribution of sphingolipids and ergosterol .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It accumulates in bacterial and fungal cell membranes, leading to increased permeability and cell death . This compound’s localization within cells is influenced by its amphiphilic structure, which allows it to interact with lipid bilayers .
Subcellular Localization
The subcellular localization of this compound is primarily within the cell membrane, where it exerts its antimicrobial effects. This compound’s targeting signals and post-translational modifications direct it to specific compartments, such as the cell membrane and cell wall . This localization is crucial for its activity and function in disrupting cell membrane integrity.
Preparation Methods
Brilacidin is synthesized through a series of chemical reactions that involve the formation of aryl amide foldamers. The synthetic route typically includes the coupling of various chemical intermediates under controlled conditions to achieve the desired molecular structure. The industrial production methods for this compound involve large-scale chemical synthesis, purification, and formulation processes to ensure the compound’s stability and efficacy .
Chemical Reactions Analysis
Brilacidin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, which may alter its chemical structure and biological activity.
Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced by others, potentially modifying its properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Brilacidin has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its unique chemical properties and potential as a model compound for developing new antimicrobial agents.
Biology: The compound is used to investigate the mechanisms of host defense peptides and their role in the immune response.
Medicine: this compound is being explored as a treatment for various bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA).
Comparison with Similar Compounds
Brilacidin is unique among antimicrobial agents due to its non-peptide structure and ability to mimic host defense peptides. Similar compounds include other host defense protein mimetics and antimicrobial peptides, such as:
Polymyxins: Peptide antibiotics that target bacterial membranes.
Daptomycin: A lipopeptide antibiotic that disrupts bacterial cell membranes.
Vancomycin: A glycopeptide antibiotic used to treat Gram-positive bacterial infections.
Compared to these compounds, this compound offers advantages in terms of stability, reduced cytotoxicity, and a lower likelihood of resistance development .
Properties
IUPAC Name |
4-N,6-N-bis[3-[5-(diaminomethylideneamino)pentanoylamino]-2-[(3R)-pyrrolidin-3-yl]oxy-5-(trifluoromethyl)phenyl]pyrimidine-4,6-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H50F6N14O6/c41-39(42,43)21-13-25(57-31(61)5-1-3-9-53-37(47)48)33(65-23-7-11-51-18-23)27(15-21)59-35(63)29-17-30(56-20-55-29)36(64)60-28-16-22(40(44,45)46)14-26(34(28)66-24-8-12-52-19-24)58-32(62)6-2-4-10-54-38(49)50/h13-17,20,23-24,51-52H,1-12,18-19H2,(H,57,61)(H,58,62)(H,59,63)(H,60,64)(H4,47,48,53)(H4,49,50,54)/t23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDYBCZNGUJZDK-DNQXCXABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=C(C=C2NC(=O)C3=CC(=NC=N3)C(=O)NC4=CC(=CC(=C4OC5CCNC5)NC(=O)CCCCN=C(N)N)C(F)(F)F)C(F)(F)F)NC(=O)CCCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OC2=C(C=C(C=C2NC(=O)C3=CC(=NC=N3)C(=O)NC4=CC(=CC(=C4O[C@@H]5CCNC5)NC(=O)CCCCN=C(N)N)C(F)(F)F)C(F)(F)F)NC(=O)CCCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H50F6N14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90153594 | |
| Record name | Brilacidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90153594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
936.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224095-98-0 | |
| Record name | N4,N6-Bis[3-[[5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]-2-[(3R)-3-pyrrolidinyloxy]-5-(trifluoromethyl)phenyl]-4,6-pyrimidinedicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1224095-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brilacidin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224095980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brilacidin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12997 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Brilacidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90153594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BRILACIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1679X069H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


